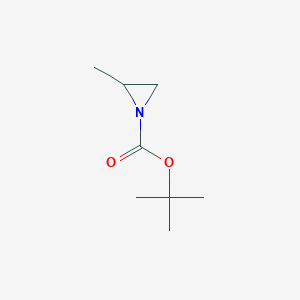

Tert-butyl 2-methylaziridine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 2-methylaziridine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-methylaziridine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-methylaziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLIJOWSVJKBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449128 | |

| Record name | Tert-butyl 2-methylaziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129319-71-7 | |

| Record name | Tert-butyl 2-methylaziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate, a valuable chiral building block in organic synthesis and medicinal chemistry. The document outlines the primary synthetic route, provides detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying reaction mechanisms.

Introduction

(R)-tert-butyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative of significant interest in the pharmaceutical and agrochemical industries. The strained three-membered aziridine ring, coupled with the defined stereochemistry at the C2 position and the presence of the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a sought-after intermediate for the synthesis of complex nitrogen-containing molecules. Its applications include the preparation of chiral amines, amino alcohols, and other biologically active compounds. This guide focuses on a robust and well-established synthetic pathway commencing from the readily available chiral precursor, (R)-alaninol.

Primary Synthetic Pathway

The most common and efficient synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate from a chiral pool starting material involves a two-step sequence starting from (R)-alaninol ((R)-2-amino-1-propanol).

-

Aziridine Ring Formation via the Wenker Synthesis: The first step involves the intramolecular cyclization of (R)-alaninol to form (R)-2-methylaziridine. The Wenker synthesis is a classic and effective method for this transformation. It proceeds by converting the amino alcohol into a sulfate ester intermediate, which then undergoes base-promoted intramolecular nucleophilic substitution to yield the aziridine.

-

N-Boc Protection: The resulting (R)-2-methylaziridine is then protected with a tert-butyloxycarbonyl (Boc) group to afford the final product, (R)-tert-butyl 2-methylaziridine-1-carboxylate. This is typically achieved by reacting the aziridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

This synthetic approach is advantageous due to the commercial availability of the chiral starting material, (R)-alaninol, and the generally high yields and retention of stereochemical integrity throughout the sequence.

Quantitative Data

The following table summarizes the typical quantitative data for the two-step synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Wenker Synthesis | (R)-Alaninol | 1. H₂SO₄ 2. NaOH | 1. - 2. Xylene | 1. 140 2. Reflux | 1. 4 2. 3 | ~60-70 (for aziridine) | >99 |

| 2 | N-Boc Protection | (R)-2-Methylaziridine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Dichloromethane (CH₂) | 0 to rt | 12 | ~90-95 | >99 |

Experimental Protocols

Step 1: Synthesis of (R)-2-Methylaziridine via the Wenker Synthesis

Materials:

-

(R)-Alaninol

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide (NaOH)

-

Xylene

-

Ice bath

Procedure:

-

Formation of the Sulfate Ester: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to an equimolar amount of (R)-alaninol while cooling in an ice bath to manage the exothermic reaction. Once the addition is complete, the mixture is heated to approximately 140 °C for 4 hours to facilitate the formation of the amino alcohol sulfate ester.

-

Intramolecular Cyclization: After cooling the reaction mixture, a solution of sodium hydroxide in water is added. Xylene is then added as a solvent, and the mixture is heated to reflux for 3 hours. The base promotes the deprotonation of the amino group, which then acts as a nucleophile to displace the sulfate group in an intramolecular Sₙ2 reaction, forming the aziridine ring.

-

Work-up and Isolation: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation to yield crude (R)-2-methylaziridine. Due to its volatility, careful handling is required.

Step 2: Synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate (N-Boc Protection)

Materials:

-

(R)-2-Methylaziridine (from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A solution of (R)-2-methylaziridine in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Reagents: Triethylamine (approximately 1.2 equivalents) is added to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford (R)-tert-butyl 2-methylaziridine-1-carboxylate as a pure product.[1]

Signaling Pathways and Experimental Workflows

Logical Relationship of the Synthetic Pathway

Caption: Overall workflow for the synthesis of the target molecule.

Mechanism of the Wenker Synthesis

References

An In-depth Technical Guide to (S)-tert-butyl 2-methylaziridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (S)-tert-butyl 2-methylaziridine-1-carboxylate. This chiral aziridine serves as a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals.

Core Chemical Properties

(S)-tert-butyl 2-methylaziridine-1-carboxylate is a pale yellow liquid at room temperature. Its chirality, conferred by the (S)-configuration at the C2 position of the aziridine ring, makes it a crucial intermediate for the enantioselective synthesis of complex molecules.

Table 1: Physicochemical Properties of (S)-tert-butyl 2-methylaziridine-1-carboxylate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Appearance | Pale yellow liquid | [2] |

| Density | ~1.00 g/cm³ | [2] |

| Boiling Point | ~95-100 °C (at reduced pressure) | [2] |

| Melting Point | Not available | |

| Solubility | Moderately soluble in non-polar organic solvents; limited water solubility. | [2] |

| Storage | Store at 2-8 °C in a tightly sealed container in a cool, dark place. | [2] |

| CAS Number | 197020-60-3 | [1] |

Table 2: Spectroscopic Data of (S)-tert-butyl 2-methylaziridine-1-carboxylate

| Spectroscopy | Data | Source(s) |

| ¹H NMR | See detailed interpretation below. | [3] |

| ¹³C NMR | See detailed interpretation below. | [3] |

| Infrared (IR) | See detailed interpretation below. | [3] |

| Mass Spectrometry (MS) | Data not available. |

Spectroscopic Interpretation:

While a dedicated full dataset for the (S)-enantiomer is not publicly available, data for a closely related N-Boc-2-methylaziridine provides valuable insight[3].

-

¹H NMR: Key signals would include a multiplet for the proton at the chiral center (C2), multiplets for the diastereotopic protons on the C3 of the aziridine ring, a singlet for the tert-butyl group, and a doublet for the methyl group at C2.

-

¹³C NMR: Expected signals include those for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the aziridine ring (C2 and C3), the methyl group, and the carbons of the tert-butyl group.

-

Infrared (IR): Characteristic absorption bands would be observed for the C=O stretching of the carbamate (around 1700 cm⁻¹), C-N stretching, and C-H stretching of the alkyl groups.

Synthesis

The enantioselective synthesis of (S)-tert-butyl 2-methylaziridine-1-carboxylate is crucial for its application as a chiral building block. A common and effective strategy involves the cyclization of a chiral precursor derived from a readily available starting material like (S)-alaninol ((S)-2-amino-1-propanol).

General Synthetic Workflow:

Caption: General synthetic workflow for (S)-tert-butyl 2-methylaziridine-1-carboxylate.

Detailed Experimental Protocol (Hypothetical, based on established methods):

Please note: A specific, detailed, and publicly available experimental protocol for the synthesis of (S)-tert-butyl 2-methylaziridine-1-carboxylate is not available. The following is a representative procedure based on established chemical transformations for analogous compounds.

-

Protection of (S)-Alaninol: To a solution of (S)-alaninol in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After an aqueous workup, the N-Boc protected (S)-alaninol is isolated.

-

Activation of the Hydroxyl Group: The N-Boc protected (S)-alaninol is then dissolved in a solvent like dichloromethane and cooled in an ice bath. A sulfonylating agent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, is added dropwise in the presence of a base (e.g., triethylamine). The reaction yields the corresponding mesylate or tosylate.

-

Intramolecular Cyclization: The activated intermediate is treated with a strong, non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, in an anhydrous aprotic solvent like THF. This promotes an intramolecular Williamson ether-like reaction, where the deprotonated nitrogen attacks the carbon bearing the sulfonate leaving group, forming the aziridine ring. Aqueous workup followed by purification (e.g., column chromatography) would yield the desired (S)-tert-butyl 2-methylaziridine-1-carboxylate.

Reactivity and Ring-Opening Reactions

The high ring strain of the aziridine ring makes (S)-tert-butyl 2-methylaziridine-1-carboxylate a reactive electrophile, susceptible to nucleophilic ring-opening reactions. The tert-butoxycarbonyl (Boc) group on the nitrogen atom acts as an activating group, enhancing the electrophilicity of the ring carbons. These reactions are often highly regioselective and stereospecific, proceeding via an Sₙ2 mechanism, which allows for the controlled introduction of various functionalities.

General Reactivity Pathway:

Caption: General scheme for the nucleophilic ring-opening of the aziridine.

Key Ring-Opening Reactions and Methodologies:

-

Reaction with Organocuprates (Gilman Reagents): Organocuprates are soft nucleophiles that typically attack the less sterically hindered carbon of the aziridine ring. This reaction is highly regioselective and provides a powerful method for carbon-carbon bond formation.

-

Experimental Protocol (General): In a typical procedure, a lithium dialkylcuprate is prepared in situ by reacting an alkyllithium reagent (2 equivalents) with a copper(I) halide (e.g., CuI or CuBr) in an ethereal solvent like THF at low temperature. (S)-tert-butyl 2-methylaziridine-1-carboxylate is then added to this solution, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified.

-

-

Reaction with Grignard Reagents: Grignard reagents, being harder nucleophiles, can also be used for ring-opening, often in the presence of a copper catalyst to promote regioselectivity towards the less substituted carbon.

-

Experimental Protocol (General): A solution of the Grignard reagent in THF or diethyl ether is prepared. In a separate flask, a catalytic amount of a copper(I) salt is added. The Grignard solution is then transferred to the flask containing the catalyst, followed by the addition of the aziridine. The reaction mixture is stirred until completion and then worked up.

-

-

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the aziridine nitrogen is protonated or coordinated, further activating the ring towards nucleophilic attack. The regioselectivity of this reaction can be influenced by the nature of the substituent on the aziridine and the reaction conditions. Nucleophiles such as water, alcohols, and halides can be employed.

-

Experimental Protocol (General): (S)-tert-butyl 2-methylaziridine-1-carboxylate is dissolved in a suitable solvent, and a catalytic amount of an acid (e.g., HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂) is added. The nucleophile is then introduced, and the reaction is monitored until completion.

-

Applications in Drug Development

Chiral aziridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their ability to introduce a nitrogen-containing stereocenter with high control makes them particularly useful in medicinal chemistry.

-

Synthesis of Neuraminidase Inhibitors: Chiral aziridines have been utilized as key intermediates in some synthetic routes towards oseltamivir (Tamiflu®), an antiviral medication used to treat and prevent influenza A and B. The aziridine moiety allows for the stereoselective introduction of one of the amino groups present in the final drug structure.

-

Precursors to β-Lactam Antibiotic Analogues: The strained three-membered ring of aziridines can be transformed into the four-membered β-lactam ring, which is the core structure of many important antibiotics like penicillins and cephalosporins. (S)-tert-butyl 2-methylaziridine-1-carboxylate can serve as a chiral precursor for the synthesis of novel β-lactam analogues with potentially enhanced or new biological activities.

-

General Building Block for Chiral Amines: The ring-opening of this chiral aziridine provides access to a variety of enantiomerically pure β-amino alcohols and other 1,2-difunctionalized amine derivatives, which are common structural motifs in many pharmaceuticals.

Signaling Pathway Involvement:

Direct interaction of (S)-tert-butyl 2-methylaziridine-1-carboxylate with specific signaling pathways has not been reported. Its significance in drug development lies in its role as a versatile chiral building block for the synthesis of more complex molecules that are designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating various signaling pathways involved in disease processes. For instance, the final drug molecules synthesized using this aziridine may act as inhibitors of key enzymes in viral replication or bacterial cell wall synthesis.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental protocols are generalized and should be adapted and optimized by qualified chemists in a controlled laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

References

An In-depth Technical Guide to Tert-butyl 2-methylaziridine-1-carboxylate: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic properties of tert-butyl 2-methylaziridine-1-carboxylate. This chiral aziridine derivative is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.

Molecular Structure and Stereochemistry

Tert-butyl 2-methylaziridine-1-carboxylate possesses a strained three-membered aziridine ring, a methyl group at the C2 position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of a chiral center at the C2 carbon gives rise to two enantiomers: (R)-tert-butyl 2-methylaziridine-1-carboxylate and (S)-tert-butyl 2-methylaziridine-1-carboxylate.

The Boc group provides steric bulk and influences the reactivity of the aziridine ring, making it a versatile intermediate in asymmetric synthesis.[1] The precise stereochemical configuration is crucial for its application in the synthesis of enantiomerically pure target molecules.

Below is a diagram illustrating the relationship between the (R) and (S) enantiomers.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 2-methylaziridine-1-carboxylate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number (R)-enantiomer | 129319-91-1 | [1][2] |

| CAS Number (S)-enantiomer | 197020-60-3 | [3] |

| Physical Form | Liquid | [2] |

| Storage Temperature | 4°C | [2] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically enriched tert-butyl 2-methylaziridine-1-carboxylate typically involves two key steps: the formation of the 2-methylaziridine ring and the subsequent protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.[1] Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemistry during the aziridination step.[1]

General Synthetic Workflow

A general workflow for the synthesis is outlined below. The specific reagents and conditions will vary depending on the desired enantiomer and the chosen synthetic route.

Experimental Protocol: N-Boc Protection of an Amine

Materials:

-

Amine (e.g., 2-methylaziridine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Solvent (e.g., Methanol, Tetrahydrofuran (THF), or a mixture of Water/Methanol/Triethylamine)

Procedure:

-

Dissolve the amine in the chosen solvent system. For amines provided as salts, a pre-treatment with a base such as sodium bicarbonate may be necessary to liberate the free amine.

-

Add di-tert-butyl dicarbonate (Boc₂O), typically 1.6 equivalents, to the stirred solution.

-

The reaction mixture is then stirred at a controlled temperature, for instance, 55°C, for an extended period, often overnight (approximately 16 hours).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and any volatile byproducts are removed under reduced pressure.

-

The crude product can then be purified, if necessary, by techniques such as flash chromatography.

Spectroscopic Data

The structural confirmation and purity assessment of (R)- and (S)-tert-butyl 2-methylaziridine-1-carboxylate are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: The following tables are populated with representative data for related N-Boc protected amines and aziridines, as specific, comprehensive data for the title compound was not available in the searched literature. This data serves to illustrate the expected spectral characteristics.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | m | 1H | CH (aziridine ring) |

| ~3.3 | m | 2H | CH₂ (aziridine ring) |

| ~1.4 | s | 9H | C(CH₃)₃ (Boc group) |

| ~1.1 | d | 3H | CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C=O (carbamate) |

| ~78.9 | C(CH₃)₃ (Boc group) |

| ~52.9 | CH (aziridine ring) |

| ~46.4 | CH₂ (aziridine ring) |

| ~28.7 | C(CH₃)₃ (Boc group) |

| ~20.7 | CH₃ |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carbamate) |

| ~1365 | C-H bend (tert-butyl) |

| ~1170 | C-O stretch |

Mass Spectrometry

| m/z | Assignment |

| [M+Na]⁺ | Molecular ion plus sodium |

| [M-C₄H₉]⁺ | Loss of tert-butyl group |

| [M-Boc]⁺ | Loss of Boc group |

Applications in Research and Development

Tert-butyl 2-methylaziridine-1-carboxylate serves as a versatile chiral building block in organic synthesis. Its primary applications are in the fields of medicinal chemistry and material science.

-

Medicinal Chemistry: The aziridine motif is a key structural component in numerous biologically active compounds. This chiral synthon is utilized as a precursor for the synthesis of enzyme inhibitors and other potential therapeutic agents.[1]

-

Material Science: It is employed in the development of new materials with unique properties, such as specialty polymers and coatings.[1]

The reactivity of the strained aziridine ring allows for various nucleophilic ring-opening reactions, providing a pathway to introduce nitrogen-containing functionalities into more complex molecular architectures.[1] This makes it a valuable tool for drug discovery and the synthesis of novel organic molecules.

References

Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 2-methylaziridine-1-carboxylate

Document ID: TGS-BMA-251226-01 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of public scientific literature and databases did not yield a complete, experimentally-derived spectroscopic dataset for tert-butyl 2-methylaziridine-1-carboxylate. The spectroscopic data presented herein is therefore predicted based on standard chemical principles and analysis of analogous structures. This guide is intended to provide researchers with the expected spectral characteristics for identification and a framework for experimental synthesis and analysis.

Introduction

tert-Butyl 2-methylaziridine-1-carboxylate is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. The molecule features a strained three-membered aziridine ring, which serves as a versatile synthetic handle for the introduction of nitrogen-containing functionalities. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which modulates its reactivity and provides a stable, yet readily cleavable, protecting group essential for multi-step synthesis. The methyl group at the C2 position introduces a stereocenter, making the (R) and (S) enantiomers valuable chiral building blocks for the asymmetric synthesis of complex molecules, including pharmaceutical intermediates.[1] Its molecular formula is C₈H₁₅NO₂, with a molecular weight of approximately 157.21 g/mol .[1]

This technical guide provides an overview of the predicted spectroscopic data for tert-butyl 2-methylaziridine-1-carboxylate, a representative synthetic protocol, and standard methodologies for its spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for tert-butyl 2-methylaziridine-1-carboxylate based on established principles of NMR, IR, and Mass Spectrometry.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.5 - 2.7 | Multiplet | 1H | CH (Aziridine Ring) |

| ~2.1 - 2.2 | Doublet of Doublets | 1H | CH₂ (Aziridine Ring, trans) |

| ~1.8 - 1.9 | Doublet of Doublets | 1H | CH₂ (Aziridine Ring, cis) |

| ~1.45 | Singlet | 9H | C(CH₃)₃ (Boc Group) |

| ~1.2 - 1.3 | Doublet | 3H | CH-CH₃ (Methyl Group) |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160 - 162 | C=O (Carbamate) |

| ~80 - 82 | C (CH₃)₃ (Boc Group) |

| ~35 - 38 | C H (Aziridine Ring) |

| ~32 - 35 | C H₂ (Aziridine Ring) |

| ~28.0 | C(C H₃)₃ (Boc Group) |

| ~15 - 18 | CH-C H₃ (Methyl Group) |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands (Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2975 - 2930 | Strong | C-H Stretch (Aliphatic) |

| ~1700 - 1720 | Strong | C=O Stretch (Carbamate) |

| ~1365 | Strong | C-H Bend (t-Butyl) |

| ~1250 | Strong | C-N Stretch (Aziridine/Carbamate) |

| ~1160 | Strong | C-O Stretch (Ester) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (ESI-MS)

| m/z | Ion | Notes |

|---|---|---|

| 158.1176 | [M+H]⁺ | Calculated for C₈H₁₆NO₂⁺ |

| 180.1000 | [M+Na]⁺ | Calculated for C₈H₁₅NO₂Na⁺ |

| 102.0862 | [M-C₄H₉+H]⁺ | Fragment corresponding to loss of the tert-butyl group. |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation fragment. |

Experimental Protocols

The following sections detail a representative synthesis of chiral tert-butyl 2-methylaziridine-1-carboxylate and the standard procedures for acquiring the necessary spectroscopic data for its characterization.

Synthesis Protocol

The asymmetric synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate can be achieved via several routes. A common approach involves the cyclization of a protected amino alcohol derived from a chiral precursor.

Example Synthesis:

-

Step 1: Boc-Protection of (R)-Alaninol: (R)-Alaninol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq) are added, and the mixture is stirred at room temperature for 12-18 hours. The solvent is removed under reduced pressure, and the resulting crude tert-butyl ((R)-1-hydroxypropan-2-yl)carbamate is purified by column chromatography.

-

Step 2: Mesylation: The purified product from Step 1 (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours.

-

Step 3: Cyclization: A strong base such as sodium hydride (NaH, 1.5 eq) is carefully added to the reaction mixture at 0 °C. The reaction is allowed to slowly warm to room temperature and stirred for 12 hours to facilitate the intramolecular cyclization.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (R)-tert-butyl 2-methylaziridine-1-carboxylate, is purified by flash column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) spectrometer. The purified compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. Data is processed with standard Fourier transform software.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film for analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the spectrometer to obtain accurate mass data for the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target chemical compound like tert-butyl 2-methylaziridine-1-carboxylate.

References

Reactivity of N-Boc Protected Aziridines with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc protected aziridines are pivotal intermediates in modern organic synthesis, offering a gateway to a diverse array of functionalized amine-containing molecules. Their inherent ring strain, coupled with the electronic nature of the N-Boc (tert-butyloxycarbonyl) group, dictates a unique reactivity profile towards nucleophilic attack. This technical guide provides a comprehensive overview of the core principles governing the reactivity of N-Boc protected aziridines with a variety of nucleophiles. It delves into the mechanistic pathways, factors influencing regioselectivity, and provides detailed experimental protocols for key transformations. Quantitative data are summarized for comparative analysis, and logical relationships are visualized through diagrams to facilitate a deeper understanding of these versatile synthetic building blocks.

Introduction to the Reactivity of N-Boc Aziridines

Aziridines, three-membered nitrogen-containing heterocycles, are analogous to epoxides and possess significant ring strain (approximately 26-27 kcal/mol), which is the primary driving force for their ring-opening reactions. The reactivity of the aziridine ring is profoundly influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups, such as the tert-butyloxycarbonyl (Boc) group, "activate" the aziridine ring, rendering it more susceptible to nucleophilic attack compared to N-alkyl or N-H aziridines.

The N-Boc group exerts its influence through two main effects:

-

Inductive Effect: The electron-withdrawing nature of the carbonyl group in the Boc moiety polarizes the C-N bonds of the aziridine ring, making the ring carbons more electrophilic.

-

Steric Hindrance: The bulky tert-butyl group can sterically direct the incoming nucleophile, influencing the regioselectivity of the ring-opening reaction.

Nucleophilic ring-opening of N-Boc aziridines typically proceeds via an SN2-type mechanism, resulting in an inversion of stereochemistry at the center of attack. The regioselectivity of this attack—whether it occurs at the more substituted (C2) or less substituted (C3) carbon—is a critical aspect of their synthetic utility and is dictated by a combination of electronic and steric factors of the aziridine substituents, the nature of the nucleophile, and the reaction conditions.

Reaction Mechanisms

The ring-opening of N-Boc protected aziridines can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions.

Uncatalyzed Nucleophilic Ring-Opening

In the absence of a catalyst, the reaction is a direct SN2 attack of the nucleophile on one of the aziridine ring carbons. The regioselectivity is governed by a balance between sterics and electronics. Generally, less hindered positions are favored for attack.

Lewis Acid-Catalyzed Nucleophilic Ring-Opening

The presence of a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, Cu(OTf)₂) significantly enhances the reactivity of the N-Boc aziridine. The Lewis acid coordinates to the carbonyl oxygen of the Boc group, increasing the electron-withdrawing effect and further polarizing the C-N bonds. This activation makes the aziridine ring more electrophilic and facilitates ring-opening, even with weaker nucleophiles. In some cases, coordination to the aziridine nitrogen can also occur, forming a highly reactive aziridinium ion intermediate. The regioselectivity in Lewis acid-catalyzed reactions is often directed towards the carbon atom that can better stabilize a partial positive charge in the transition state.

Reactivity with Various Nucleophiles

The outcome of the ring-opening reaction is highly dependent on the class of nucleophile employed.

Oxygen Nucleophiles

Alcohols and water can act as nucleophiles, typically under acidic or Lewis acidic conditions, to yield β-amino ethers and β-amino alcohols, respectively. The regioselectivity is influenced by the substitution pattern of the aziridine. For 2-substituted aziridines, attack at the less hindered C3 position is often observed. However, with certain substituents on the aziridine that can stabilize a positive charge, attack at the more substituted C2 position can occur, particularly under acidic conditions that favor the formation of an aziridinium ion.[1][2]

| Aziridine Substituent (R) | Nucleophile | Conditions | Regioisomeric Ratio (C2:C3) | Yield (%) | Reference |

| -CH₂OTBS | NaOAc | EtOTf, CH₃CN | 12:88 | 72 | [3] |

| -CO₂Et | H₂O | TFA, Acetone/H₂O | >95:5 (attack at C2) | 90 | [2] |

| -Alkyl-γ-silylated hydroxy | Acetate | Acetic Acid | 5:>95 (attack at C3) | 90 | [1] |

Nitrogen Nucleophiles

Amines are effective nucleophiles for the ring-opening of N-Boc aziridines, leading to the formation of 1,2-diamines. These reactions can often be performed under neat conditions or with mild heating. The regioselectivity generally favors attack at the less sterically hindered carbon.

| Aziridine Substituent (R) | Nucleophile | Conditions | Regioisomeric Ratio (C2:C3) | Yield (%) | Reference |

| Phenyl | Aniline | Neat, 50 °C | Not specified | Good | [4] |

| Alkyl | Various Amines | DMSO/Hexane, rt | Good to Excellent | Good to Excellent | [4] |

Carbon Nucleophiles

A wide range of carbon nucleophiles, including organocuprates (Gilman reagents), Grignard reagents, and enolates, have been successfully employed in the ring-opening of N-Boc aziridines to form new C-C bonds. Organocuprates are particularly effective and generally exhibit high regioselectivity for attack at the less substituted carbon.

| Aziridine Substituent (R) | Nucleophile | Conditions | Regioisomeric Ratio (C2:C3) | Yield (%) | Reference |

| -CH₂OTr | Me₂CuLi | Et₂O, -20 °C | >98:2 (attack at C3) | 85 | [5] |

| Phenyl | (n-Bu)₂CuLi | THF, -78 °C to rt | >98:2 (attack at C3) | 78 | [5] |

| H | Ph₂CuLi | Et₂O, -40 to 0 °C | - | 92 | [5] |

Sulfur Nucleophiles

Thiols are excellent nucleophiles for the ring-opening of aziridines, and these reactions often proceed with high regioselectivity and yield under mild conditions. The attack typically occurs at the less sterically hindered carbon atom.[6]

| Aziridine Substituent (R) | Nucleophile | Conditions | Regioisomeric Ratio (C2:C3) | Yield (%) | Reference |

| C-Glycosyl | Thiophenol | CH₂Cl₂, rt | >98:2 (attack at C3) | 67-72 | [6] |

| Phenyl | Thiophenol | p-TsOH, CH₂Cl₂, rt | >98:2 (attack at C3) | 94 | [1] |

| Alkyl | Thiophenol | p-TsOH, CH₂Cl₂, rt | >98:2 (attack at C3) | 92 | [1] |

Experimental Protocols

The following are representative experimental protocols for the nucleophilic ring-opening of N-Boc protected aziridines.

General Workflow for Nucleophilic Ring-Opening

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile (Methanol)

This protocol describes the ring-opening of an N-Boc-2-arylaziridine with methanol, catalyzed by boron trifluoride etherate (BF₃·OEt₂).

-

Materials:

-

N-Boc-2-arylaziridine (1.0 equiv)

-

Anhydrous methanol (solvent and nucleophile)

-

Boron trifluoride etherate (BF₃·OEt₂) (1.1 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂) (optional, as co-solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-Boc-2-arylaziridine.

-

Dissolve the aziridine in anhydrous methanol (and optionally anhydrous CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired β-amino ether.

-

Protocol 2: Ring-Opening with an Amine Nucleophile (Aniline)

This protocol describes the uncatalyzed ring-opening of an N-Boc-2-alkylaziridine with aniline.

-

Materials:

-

N-Boc-2-alkylaziridine (1.0 equiv)

-

Aniline (3.0 equiv)

-

Toluene (optional, as solvent)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a sealed tube, combine the N-Boc-2-alkylaziridine and aniline. If desired, a minimal amount of toluene can be added as a solvent.

-

Heat the mixture to 50-80 °C and stir for the required time (monitor by TLC).

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 1,2-diamine product.

-

Protocol 3: Ring-Opening with an Organocuprate (Gilman Reagent)

This protocol outlines the ring-opening of an N-Boc-aziridine with a lithium dialkylcuprate.

-

Materials:

-

Copper(I) iodide (CuI) (2.0 equiv)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Alkyllithium (e.g., methyllithium, n-butyllithium) (4.0 equiv)

-

N-Boc-aziridine (1.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried Schlenk flask under argon, add copper(I) iodide and suspend it in anhydrous diethyl ether or THF.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C for MeLi, -40 °C for n-BuLi).

-

Slowly add the alkyllithium solution dropwise until a clear solution of the Gilman reagent is formed.

-

Cool the solution to -78 °C.

-

In a separate flask, dissolve the N-Boc-aziridine in anhydrous THF and add this solution dropwise to the Gilman reagent.

-

Stir the reaction mixture at -78 °C and allow it to warm slowly to room temperature over several hours (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 4: Ring-Opening with a Thiol Nucleophile (Thiophenol)

This protocol details the ring-opening of an N-Boc-2-substituted aziridine with thiophenol.[6]

-

Materials:

-

N-Boc-2-substituted aziridine (1.0 equiv)

-

Thiophenol (3.0 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel for preparative thin-layer chromatography (prep-TLC) or column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve the N-Boc-2-substituted aziridine in anhydrous dichloromethane.

-

Add thiophenol to the solution at room temperature.

-

Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by preparative TLC or silica gel column chromatography to obtain the β-amino sulfide.

-

Conclusion

N-Boc protected aziridines are highly valuable and versatile intermediates in organic synthesis. Their reactivity is characterized by a susceptibility to nucleophilic ring-opening, driven by the inherent strain of the three-membered ring and activation by the N-Boc group. The regioselectivity of these reactions can be controlled by careful selection of the aziridine substituents, the nucleophile, and the reaction conditions, particularly through the use of Lewis acid catalysis. The ability to form C-O, C-N, C-C, and C-S bonds with high stereocontrol makes N-Boc aziridines indispensable tools for the construction of complex, nitrogen-containing molecules relevant to the fields of medicinal chemistry and drug development. This guide provides a foundational understanding and practical protocols to effectively utilize these powerful synthetic building blocks.

References

- 1. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 3. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Dual Role of the Tert-Butyl Group in Modulating Aziridine Ring Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a valuable synthon in organic chemistry and a key pharmacophore in numerous bioactive molecules. Its inherent ring strain dictates its reactivity, making it susceptible to ring-opening reactions, a property keenly exploited in drug development for covalent modification of biological targets. The substitution pattern on the aziridine ring critically influences its stability and reactivity. This technical guide provides a comprehensive analysis of the role of the tert-butyl group, a common substituent in medicinal chemistry, in modulating the stability of the aziridine ring.

Steric and Electronic Influence of the Tert-Butyl Group

The tert-butyl group exerts a profound influence on the aziridine ring through a combination of steric and electronic effects. Understanding this duality is crucial for predicting the stability and reactivity of tert-butyl substituted aziridines.

Steric Effects: The bulky nature of the tert-butyl group introduces significant steric hindrance. When attached to a carbon atom of the aziridine ring (C-substitution), it can shield the ring from nucleophilic attack, thereby increasing its kinetic stability. This steric bulk also influences the conformation of the ring and the barrier to nitrogen inversion.

Electronic Effects: The tert-butyl group is an electron-donating group through induction (+I effect). This electronic effect can influence the bond lengths and electron density within the aziridine ring, impacting its thermodynamic stability and the rate of reactions that are sensitive to electronic factors.

Diagram of Steric and Electronic Effects

Caption: Logical relationship of the tert-butyl group's effects on aziridine stability.

Quantitative Data on Aziridine Stability

Precise experimental data on the thermodynamic and kinetic stability of 2-tert-butylaziridine is limited in publicly accessible literature. However, computational studies provide valuable insights. The following tables summarize key parameters, comparing the parent aziridine with substituted analogs where data is available.

Table 1: Calculated Nitrogen Inversion Barriers

| Compound | Substituent | Inversion Barrier (kcal/mol) | Method |

| N-Phenylaziridine | Phenyl (on N) | 8.91 | B3LYP/6-31+G* |

| 3-tert-Butyl-N-phenyloxaziridine | tert-Butyl (on C) | (Reinforces inversion) | DFT |

Table 2: Calculated Activation Energies for Nucleophilic Ring-Opening

| Substrate | Nucleophile | Activation Energy (kcal/mol) | Key Finding |

| Aziridine | Acetate | 32.1 | Parent aziridine has a high activation energy for ring-opening. |

| N-Mesylaziridine | Acetate | 7.0 | Electron-withdrawing groups on nitrogen significantly lower the activation energy. |

| 2-Methylaziridine | Methylamine | (Not specified) | Ring-opening is favored at the less substituted C3 position. |

Note: While specific activation energies for 2-tert-butylaziridine are not provided in the search results, the significant steric hindrance of the tert-butyl group is expected to increase the activation energy for nucleophilic attack at the C2 position, thus favoring attack at the C3 position.

Experimental Protocols

Detailed experimental protocols for the quantitative analysis of aziridine stability are crucial for researchers. The following sections outline general methodologies for key experiments.

Synthesis of N-Tosyl-2-substituted-aziridines

N-Tosyl activation is a common strategy to increase the reactivity of aziridines for subsequent studies.

General Procedure:

-

Starting Material: A suitable 2-amino alcohol (e.g., tert-leucinol for the synthesis of 2-tert-butyl-N-tosylaziridine).

-

Reaction: The 2-amino alcohol (1.0 mmol) is dissolved in a suitable solvent (e.g., acetonitrile, 2.0 mL).

-

Base: An inorganic base such as potassium carbonate (4.0 mmol) is added to the solution.

-

Tosylation and Cyclization: Tosyl chloride (2.2 mmol) is added portionwise at room temperature with stirring. The reaction proceeds for several hours (e.g., 6 hours).

-

Work-up: Toluene (5 mL) is added, and the solid is filtered off. The solvents are then evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of N-tosyl aziridines.

Determination of Nitrogen Inversion Barriers by Dynamic NMR (DNMR) Spectroscopy

The barrier to nitrogen inversion can be quantified by observing the temperature-dependent changes in the NMR spectrum.

General Protocol:

-

Sample Preparation: A solution of the aziridine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).

-

Low-Temperature Measurement: The ¹H NMR spectrum is recorded at a low temperature where the nitrogen inversion is slow on the NMR timescale. At this temperature, diastereotopic protons on the aziridine ring will show distinct signals.

-

Variable Temperature Measurements: A series of ¹H NMR spectra are recorded at increasing temperatures. As the temperature rises, the rate of nitrogen inversion increases, leading to broadening of the signals for the diastereotopic protons.

-

Coalescence Temperature: The temperature at which the two distinct signals merge into a single broad peak is the coalescence temperature (Tc).

-

Data Analysis: The rate constant for inversion (k) at the coalescence temperature can be calculated using the Gutowsky-Holm equation. The free energy of activation (ΔG‡) for the inversion process is then determined using the Eyring equation.

Kinetic Analysis of Nucleophilic Ring-Opening

The rate of nucleophilic ring-opening provides a measure of the kinetic stability of the aziridine ring.

General Protocol:

-

Reaction Setup: The N-activated aziridine (e.g., N-tosyl-2-tert-butylaziridine) is dissolved in a suitable solvent (e.g., DMF) in a reaction vessel maintained at a constant temperature.

-

Initiation: A solution of the nucleophile (e.g., sodium azide) in the same solvent is added to initiate the reaction.

-

Monitoring: The progress of the reaction is monitored over time by taking aliquots from the reaction mixture and analyzing them by a suitable technique (e.g., HPLC, GC, or NMR spectroscopy) to determine the concentration of the starting material and/or product.

-

Data Analysis: The rate constants are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law (e.g., pseudo-first-order if the nucleophile is in large excess).

-

Activation Parameters: By performing the kinetic runs at different temperatures, the activation parameters (Ea, ΔH‡, and ΔS‡) for the ring-opening reaction can be determined from an Arrhenius or Eyring plot.

Diagram of Kinetic Analysis Workflow

Caption: Workflow for the kinetic analysis of aziridine ring-opening.

Implications for Drug Development

The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability and to probe steric tolerance in binding pockets.

-

Metabolic Stability: The tert-butyl group is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to smaller alkyl groups. Incorporating a tert-butyl group on an aziridine-containing drug can therefore increase its half-life.

-

Target Engagement: The steric bulk of the tert-butyl group can be used to control the regioselectivity of ring-opening by a biological nucleophile (e.g., a cysteine or serine residue in an enzyme active site). By directing the attack to a specific carbon atom of the aziridine ring, a more selective and potent covalent inhibitor can be designed.

-

Physicochemical Properties: The lipophilicity of the tert-butyl group can influence the solubility and membrane permeability of the drug molecule, which are critical parameters for its pharmacokinetic profile.

Conclusion

The tert-butyl group plays a multifaceted role in determining the stability and reactivity of the aziridine ring. Its significant steric hindrance generally enhances the kinetic stability of the ring by shielding it from nucleophilic attack, while its electron-donating nature can subtly influence its thermodynamic properties. For drug development professionals, the tert-butyl group offers a valuable tool to fine-tune the reactivity of aziridine-based covalent inhibitors, improve metabolic stability, and optimize target engagement. While experimental data for C-tert-butylated aziridines remains limited, the combination of computational studies and established experimental protocols provides a robust framework for the rational design and evaluation of these important molecules. Further experimental investigation into the fundamental properties of 2-tert-butylaziridine and its derivatives would be highly beneficial to the scientific community.

Synthesis of Chiral Aziridines from Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral aziridines are valuable synthetic intermediates in organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Their inherent ring strain allows for facile, stereospecific ring-opening reactions, providing access to a diverse array of chiral building blocks. Amino acids, as a readily available and enantiomerically pure source of chirality, serve as excellent starting materials for the synthesis of these important heterocycles. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of chiral aziridines from amino acids, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Synthetic Strategies

The primary methods for converting amino acids into chiral aziridines involve the initial reduction of the carboxylic acid functionality to a primary alcohol, yielding a chiral amino alcohol. This intermediate is then cyclized to the corresponding aziridine through various activation and intramolecular substitution strategies. The three main approaches covered in this guide are:

-

The Wenker Synthesis and its Modifications: A classic method involving the formation of a sulfate ester from the amino alcohol, followed by base-mediated intramolecular cyclization.

-

The Gabriel-Cromwell Reaction: This method typically involves the reaction of an α,β-dihalogenated ester or a related activated olefin with a primary amine. When applied to amino acid derivatives, it provides a direct route to aziridine-2-carboxylates.

-

Tosylation-Cyclization of Amino Alcohols: A widely used and versatile method where the amino and hydroxyl groups of the amino alcohol are activated, typically with tosyl groups, to facilitate intramolecular ring closure.

The Wenker Synthesis and its Modifications

The Wenker synthesis is a long-established method for the preparation of aziridines from β-amino alcohols.[1][2] The classical approach involves heating the amino alcohol with sulfuric acid to form a sulfate ester, which is then treated with a strong base to induce cyclization.[2] However, the harsh conditions of the traditional Wenker synthesis can lead to side reactions and are not suitable for sensitive substrates.

Modern modifications of the Wenker synthesis employ milder reagents for the sulfation step, such as chlorosulfonic acid, and utilize weaker bases like sodium carbonate for the cyclization, expanding the scope and improving the yields of the reaction.[3]

General Workflow for Modified Wenker Synthesis

References

A Technical Guide to the Diastereoselective Synthesis of Substituted Aziridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines, three-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis due to their versatile reactivity, which allows for the stereoselective introduction of nitrogen functionalities. The development of synthetic methods that control the relative stereochemistry of substituents on the aziridine ring is of paramount importance for the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the core strategies for the diastereoselective synthesis of substituted aziridines, focusing on methodologies that offer high levels of stereocontrol. We will delve into the use of chiral auxiliaries, substrate-directed reactions, and catalytic methods, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the selection and implementation of these powerful synthetic tools.

Chiral Auxiliary-Mediated Diastereoselective Aziridination

The use of a chiral auxiliary, a stereogenic group temporarily attached to the substrate, is a robust and reliable strategy to induce diastereoselectivity in aziridination reactions. The auxiliary biases the approach of the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

N-tert-Butanesulfinyl Imines in Aza-Corey-Chaykovsky Aziridination

One of the most successful applications of chiral auxiliaries in aziridine synthesis involves the use of N-tert-butanesulfinyl imines. The chiral sulfinyl group effectively directs the nucleophilic attack of a sulfur ylide in the aza-Corey-Chaykovsky reaction, leading to the formation of N-sulfinyl aziridines with high diastereoselectivity.[1][2][3] The N-tert-butanesulfinyl group can be readily cleaved under mild acidic conditions.

A general and scalable protocol for the highly diastereoselective aziridination of N-tert-butanesulfinyl ketimino esters provides access to α-quaternary amino esters.[1][2][3] The reaction of N-tert-butanesulfinyl ketimino esters with dimethylsulfoxonium methylide proceeds rapidly to afford the corresponding aziridines in good to excellent yields and with high diastereoselectivity.[1][3]

Quantitative Data for Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters

| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Ph | Me | 95 | >97:3 |

| 2 | 4-MeO-Ph | Me | 92 | >97:3 |

| 3 | 2-Naphthyl | Me | 91 | >97:3 |

| 4 | c-Hex | Me | 85 | >97:3 |

| 5 | n-Bu | Me | 88 | >97:3 |

Experimental Protocol: Diastereoselective Aziridination of N-tert-Butanesulfinyl Ketimino Esters [1]

-

Preparation of the N-tert-Butanesulfinyl Ketimino Ester: To a solution of the α-ketoester (1.0 equiv) and (S)-tert-butanesulfinamide (1.05 equiv) in THF (0.5 M) is added Ti(OEt)₄ (1.5 equiv). The reaction mixture is stirred at 65 °C for 12-24 h. After cooling to room temperature, the reaction is quenched with brine and diluted with EtOAc. The mixture is filtered through celite, and the organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

-

Aza-Corey-Chaykovsky Aziridination: To a suspension of trimethylsulfoxonium iodide (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C is added NaH (60% dispersion in mineral oil, 1.5 equiv) portionwise. The mixture is stirred at room temperature for 30 min. In a separate flask, the N-tert-butanesulfinyl ketimino ester (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to 0 °C. The freshly prepared dimethylsulfoxonium methylide solution is added dropwise to the imine solution. The reaction is stirred at 0 °C for 10-30 min. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Substrate-Directed Diastereoselective Aziridination

In certain substrates, existing functional groups can direct the approach of the aziridinating agent, leading to a diastereoselective transformation. Allylic alcohols are a prominent class of substrates where the hydroxyl group can coordinate to the catalyst or reagent, thereby influencing the stereochemical outcome of the aziridination of the adjacent double bond.

The diastereoselective aziridination of chiral allylic alcohols with acetoxyaminoquinazolinone (Q-NHOAc) has been shown to proceed with high diastereoselectivity. T[4]his selectivity is attributed to hydrogen bonding between the hydroxyl group of the allylic alcohol and the remote carbonyl group of the quinazolinone reagent in the transition state.

[4]Quantitative Data for Substrate-Directed Aziridination of Chiral Allylic Alcohols

| Entry | Allylic Alcohol Substrate | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | (S)-1-Phenyl-2-propen-1-ol | 85 | >99:1 |

| 2 | (R)-1-Phenyl-2-propen-1-ol | 82 | 1:99 |

| 3 | (S)-3-Buten-2-ol | 78 | 95:5 |

| 4 | (R)-3-Buten-2-ol | 75 | 5:95 |

Experimental Protocol: Diastereoselective Aziridination of a Chiral Allylic Alcohol

[4]A solution of the chiral allylic alcohol (1.0 mmol) and 3-acetoxyaminoquinazolin-4(3H)-one (1.1 mmol) in CH₂Cl₂ (10 mL) is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding aziridine.

Proposed Transition State for Substrate-Directed Aziridination

Caption: Proposed transition state illustrating hydrogen bonding.

Catalytic Diastereoselective Aziridination

Catalytic methods for diastereoselective aziridination are highly desirable as they allow for the generation of stereochemically defined aziridines from simple achiral starting materials using only a substoichiometric amount of a chiral catalyst. Rhodium, copper, and ruthenium complexes are among the most effective catalysts for these transformations.

Rhodium-Catalyzed Diastereoselective Aziridination

Dirhodium(II) tetracarboxylates are powerful catalysts for the aziridination of alkenes. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high levels of diastereoselectivity. For instance, C₄-symmetrical dirhodium(II) tetracarboxylates have been shown to be highly efficient for the asymmetric intermolecular aziridination of substituted alkenes with sulfamates, affording aziridines in high yields and with excellent enantioselectivities. T[5]he diastereoselectivity in these reactions is often substrate-dependent.

Quantitative Data for Rhodium-Catalyzed Aziridination

| Entry | Alkene | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Styrene | 1 | 95 | 98 |

| 2 | 1-Octene | 1 | 88 | 95 |

| 3 | α-Methylstyrene | 1 | 92 | 99 |

| 4 | Indene | 0.5 | 94 | 97 |

Experimental Protocol: Rhodium-Catalyzed Asymmetric Aziridination

[5]To a solution of the alkene (0.5 mmol), the sulfamate (0.6 mmol), and PhI(OPiv)₂ (0.6 mmol) in toluene (2.5 mL) at -15 °C is added the Rh₂(S-tfpttl)₄ catalyst (0.005 mmol, 1 mol%). The reaction mixture is stirred at this temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the aziridine.

Copper-Catalyzed Diastereoselective Aziridination

Copper complexes, particularly those with chiral bis(oxazoline) ligands, are widely used for the enantioselective aziridination of olefins. T[6]he reaction typically employs a nitrene precursor such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). The diastereoselectivity can be influenced by the structure of the olefin and the specific chiral ligand used.

Quantitative Data for Copper-Catalyzed Aziridination of Cinnamates

| Entry | Cinnamate Ester | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl Cinnamate | (S,S)-Ph-box | 85 | 94 |

| 2 | Ethyl Cinnamate | (S,S)-Ph-box | 88 | 96 |

| 3 | tert-Butyl Cinnamate | (S,S)-Ph-box | 91 | 97 |

| 4 | Methyl p-Methoxycinnamate | (S,S)-Ph-box | 82 | 92 |

Experimental Protocol: Copper-Catalyzed Asymmetric Aziridination

[6]A mixture of Cu(OTf)₂ (0.1 equiv) and the chiral bis(oxazoline) ligand (0.11 equiv) in CH₂Cl₂ (1.0 M) is stirred at room temperature for 1 h. The alkene (1.0 equiv) is then added, followed by PhI=NTs (1.2 equiv). The reaction mixture is stirred at room temperature for 24-72 h. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the desired aziridine.

Catalytic Cycle for Copper-Catalyzed Aziridination

Caption: Simplified catalytic cycle for copper-catalyzed aziridination.

Conclusion

The diastereoselective synthesis of substituted aziridines is a well-developed field offering a variety of powerful methodologies. The choice of a particular strategy—be it chiral auxiliary-based, substrate-directed, or catalytic—will depend on the specific target molecule, the availability of starting materials, and the desired level of stereocontrol. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and stereoselective construction of these important nitrogen-containing heterocycles. Further advancements in this area are expected to focus on the development of more sustainable and atom-economical catalytic systems with even broader substrate scopes and higher levels of stereocontrol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Enantio- and Diastereoselective Copper-Catalyzed Synthesis of Chiral Aziridines with Vicinal Tetrasubstituted Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing Tert-butyl 2-methylaziridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-methylaziridine-1-carboxylate is a chiral building block of significant interest in asymmetric synthesis, particularly in the development of novel therapeutics and complex molecular architectures. The inherent ring strain of the aziridine moiety, combined with the stereochemical information embedded in the 2-methyl substituent and the influence of the N-Boc protecting group, makes it a versatile precursor for the stereoselective synthesis of a variety of chiral molecules, including non-proteinogenic amino acids and chiral amines. This document provides detailed application notes and experimental protocols for the utilization of tert-butyl 2-methylaziridine-1-carboxylate in key asymmetric transformations.

Key Applications

The primary application of tert-butyl 2-methylaziridine-1-carboxylate in asymmetric synthesis revolves around the regioselective and stereoselective nucleophilic ring-opening of the aziridine. This strategy provides access to valuable chiral synthons. A prominent application is the synthesis of β-amino acids and their derivatives, which are crucial components in peptidomimetics and various biologically active molecules.

Regioselective Ring-Opening with Organocuprates for the Synthesis of β-Amino Acid Derivatives

The reaction of tert-butyl 2-methylaziridine-1-carboxylate with organocuprates (Gilman reagents) proceeds with high regioselectivity, with the nucleophile attacking the less substituted carbon (C3) of the aziridine ring. This regioselectivity is driven by steric hindrance from the methyl group at the C2 position. The N-Boc group activates the aziridine ring towards nucleophilic attack. This transformation provides a direct route to protected β-amino esters.

Reaction Scheme:

| Entry | Organocuprate (R'2CuLi) | Product | Yield (%) | Reference |

| 1 | Me2CuLi | N-(1-(pyrimidin-2-ylsulfonyl)propan-2-yl)aniline | 85 | [1] |

| 2 | Bu2CuLi | N-(1-(pyrimidin-2-ylsulfonyl)heptan-2-yl)aniline | 92 | [1] |

| 3 | Ph2CuLi | N-(1-phenyl-1-(pyrimidin-2-ylsulfonyl)propan-2-yl)aniline | 78 | [1] |

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Ring-Opening of N-Activated 2-Methylaziridines with Organocuprates (Analogous Protocol)

This protocol is adapted from the procedure for the ring-opening of pymisyl-protected 2-methylaziridine and is expected to be applicable to tert-butyl 2-methylaziridine-1-carboxylate with minor modifications.

Materials:

-

N-Boc-2-methylaziridine (1.0 equiv)

-

Copper(I) Iodide (CuI) (1.1 equiv)

-

Organolithium reagent (e.g., MeLi, BuLi) (2.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Sodium sulfate (Na2SO4)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) Iodide (1.1 equiv).

-

Add anhydrous diethyl ether and cool the suspension to 0 °C in an ice bath.

-

Slowly add the organolithium reagent (2.2 equiv) to the stirred suspension. The solution is typically stirred for 30 minutes at this temperature to form the lithium diorganocuprate reagent.

-

In a separate flask, dissolve N-Boc-2-methylaziridine (1.0 equiv) in anhydrous THF.

-

Cool the solution of the aziridine to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared organocuprate solution to the aziridine solution via cannula.

-

Stir the reaction mixture at -78 °C for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ester.

Visualizations

Logical Workflow for Asymmetric Synthesis of β-Amino Esters

The following diagram illustrates the general workflow for the synthesis of chiral β-amino esters starting from tert-butyl 2-methylaziridine-1-carboxylate.

Caption: Workflow for the synthesis of β-amino esters.

Signaling Pathway Analogy: Stereochemical Control

The stereochemical outcome of the reaction is determined by the configuration of the starting aziridine and the SN2-like attack of the nucleophile. This can be visualized as a signaling pathway where the initial chirality dictates the final stereochemistry.

Caption: Stereochemical pathway of the ring-opening reaction.

Conclusion

Tert-butyl 2-methylaziridine-1-carboxylate is a valuable chiral synthon for the asymmetric synthesis of important molecular scaffolds. The regioselective ring-opening with organocuprates provides an efficient route to enantiomerically enriched β-amino acid derivatives. The provided analogous protocols and conceptual workflows serve as a guide for researchers in designing and executing stereoselective transformations utilizing this versatile building block. Further research to establish and optimize direct protocols for this specific substrate will undoubtedly expand its utility in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

The Strategic Role of Tert-butyl 2-methylaziridine-1-carboxylate in the Synthesis of Chiral Pharmaceutical Intermediates

Introduction: Tert-butyl 2-methylaziridine-1-carboxylate, a chiral aziridine derivative, has emerged as a pivotal building block in medicinal chemistry and drug development. Its inherent ring strain and the presence of a stereocenter make it an ideal precursor for the asymmetric synthesis of complex nitrogen-containing molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity, allowing for controlled transformations. This versatile intermediate is particularly valuable for the synthesis of chiral β-amino alcohols, a structural motif frequently found in a wide array of pharmaceutical agents, including antivirals, antibiotics, and enzyme inhibitors.[1]

The primary application of tert-butyl 2-methylaziridine-1-carboxylate lies in its regioselective and stereospecific ring-opening reactions with various nucleophiles. This approach provides a direct and efficient route to enantiomerically enriched β-amino alcohols and their derivatives, which are crucial intermediates in the pharmaceutical industry.

Application in the Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are key structural components in numerous biologically active compounds. The synthesis of these molecules with high enantiomeric and diastereomeric purity is a critical challenge in pharmaceutical development. Tert-butyl 2-methylaziridine-1-carboxylate serves as an excellent chiral precursor for this purpose, with the stereochemistry of the final product being controlled by the stereocenter in the aziridine ring.

The key transformation is the nucleophilic ring-opening of the aziridine. The regioselectivity of this reaction is a crucial aspect, with the nucleophile typically attacking the less sterically hindered carbon atom of the aziridine ring. The use of organocuprates, often referred to as Gilman reagents, has proven to be particularly effective in achieving high regioselectivity and good yields in the ring-opening of N-protected aziridines.

Below is a detailed experimental protocol for a representative synthesis of a chiral β-amino alcohol derivative using tert-butyl 2-methylaziridine-1-carboxylate, based on established methodologies for the ring-opening of similar N-Boc protected aziridines with organocuprates.

Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol Intermediate

This protocol describes the copper-catalyzed regioselective ring-opening of (R)-tert-butyl 2-methylaziridine-1-carboxylate with an organocuprate reagent.

Objective: To synthesize a chiral N-Boc protected β-amino alcohol through the nucleophilic ring-opening of tert-butyl 2-methylaziridine-1-carboxylate.

Reaction Scheme:

Caption: General scheme for the ring-opening of N-Boc-2-methylaziridine.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 | 157.21 | 1.0 mmol |

| Organomagnesium bromide (R-MgBr, e.g., n-BuMgBr) | Varies | Varies | 2.2 mmol |

| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.1 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | 15 mL |

| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | 50 mL |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g |

Equipment:

-

Three-necked round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Argon or nitrogen gas inlet

-

Low-temperature thermometer

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Preparation of the Reaction Vessel: A 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is flame-dried under a stream of argon.

-

Addition of Copper(I) Iodide: To the cooled flask, add copper(I) iodide (0.1 mmol).

-

Addition of Solvent: Add anhydrous THF (10 mL) via syringe.

-